molecular formula C32H26N4O5S2 B2971568 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide CAS No. 476210-68-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide

Cat. No. B2971568
M. Wt: 610.7
InChI Key: PJECJTMDPNKJSR-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C32H26N4O5S2 and its molecular weight is 610.7. The purity is usually 95%.
BenchChem offers high-quality N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Characteristics

Research into benzothiazole derivatives has unveiled their promising photophysical properties. For instance, studies on novel fluorescent derivatives inspired by excited state intra-molecular proton transfer (ESIPT) phenomena have highlighted the significant effects of solvent polarity on absorption-emission properties, showcasing dual emission characteristics and high thermal stability up to 200°C (Padalkar et al., 2011). This suggests potential applications in the development of advanced materials for optical and electronic devices.

Antimicrobial Activity

Another area of active exploration is the synthesis of benzothiazole derivatives for antimicrobial applications. Specific derivatives have been synthesized and shown to exhibit in vitro antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Padalkar et al., 2016). These findings highlight the potential of such compounds in developing new antimicrobial agents.

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibition properties. Experimental and theoretical studies indicate that certain benzothiazole derivatives can significantly inhibit the corrosion of carbon steel in acidic environments. These derivatives are proposed to offer physical and chemical adsorption onto the steel surface, providing a promising avenue for developing effective corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O5S2/c1-3-39-23-13-15-25-27(17-23)42-31(33-25)35-29(37)19-5-9-21(10-6-19)41-22-11-7-20(8-12-22)30(38)36-32-34-26-16-14-24(40-4-2)18-28(26)43-32/h5-18H,3-4H2,1-2H3,(H,33,35,37)(H,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJECJTMDPNKJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.